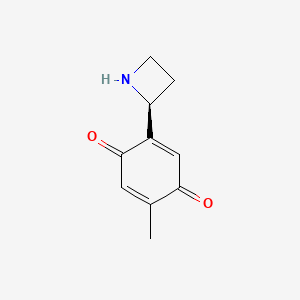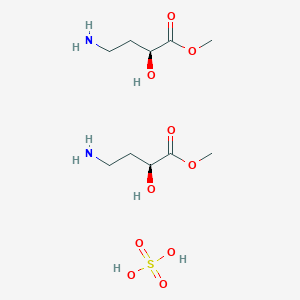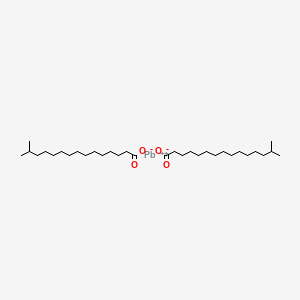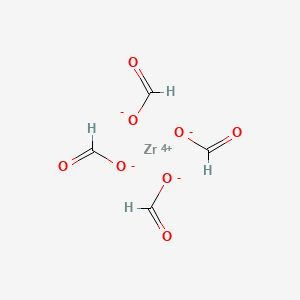![molecular formula C11H15N5O B12641224 2,6-Dimethyl-4-([1,2,4]triazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B12641224.png)
2,6-Dimethyl-4-([1,2,4]triazolo[1,5-a]pyrimidin-7-yl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethyl-4-([1,2,4]triazolo[1,5-a]pyrimidin-7-yl)morpholine is a heterocyclic compound that features a morpholine ring fused with a triazolopyrimidine moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and material sciences. The presence of nitrogen atoms in the triazolopyrimidine ring imparts unique chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-([1,2,4]triazolo[1,5-a]pyrimidin-7-yl)morpholine typically involves the formation of the triazolopyrimidine ring followed by its fusion with the morpholine ring. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . The reaction conditions include microwave irradiation at 140°C for a short duration, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scale-up of the microwave-mediated synthesis method. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, late-stage functionalization of the triazolopyrimidine ring can be employed to introduce various functional groups, thereby expanding the compound’s utility in different applications .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dimethyl-4-([1,2,4]triazolo[1,5-a]pyrimidin-7-yl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as oxides, reduced forms, and substituted derivatives. These products can exhibit different chemical and biological properties, making them valuable for further research and applications .
Aplicaciones Científicas De Investigación
2,6-Dimethyl-4-([1,2,4]triazolo[1,5-a]pyrimidin-7-yl)morpholine has diverse applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 2,6-Dimethyl-4-([1,2,4]triazolo[1,5-a]pyrimidin-7-yl)morpholine involves its interaction with specific molecular targets. The compound acts as an inhibitor for enzymes such as JAK1 and JAK2, which are involved in various signaling pathways. By inhibiting these enzymes, the compound can modulate biological processes and exhibit therapeutic effects . The molecular targets and pathways involved in its mechanism of action are still under investigation, but initial studies suggest its potential in treating diseases like cancer and inflammatory disorders .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2,6-Dimethyl-4-([1,2,4]triazolo[1,5-a]pyrimidin-7-yl)morpholine include:
1,2,4-Triazolo[1,5-a]pyrimidine derivatives: These compounds share the triazolopyrimidine core and exhibit similar biological activities.
1,2,4-Triazolo[1,5-a]pyridine derivatives: These compounds have a similar structure but differ in the position of nitrogen atoms and exhibit distinct properties.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the morpholine ring. This combination imparts unique chemical and biological properties, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C11H15N5O |
|---|---|
Peso molecular |
233.27 g/mol |
Nombre IUPAC |
2,6-dimethyl-4-([1,2,4]triazolo[1,5-a]pyrimidin-7-yl)morpholine |
InChI |
InChI=1S/C11H15N5O/c1-8-5-15(6-9(2)17-8)10-3-4-12-11-13-7-14-16(10)11/h3-4,7-9H,5-6H2,1-2H3 |
Clave InChI |
DWUIHORIDDSXNV-UHFFFAOYSA-N |
SMILES canónico |
CC1CN(CC(O1)C)C2=CC=NC3=NC=NN23 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[8-hydroxy-2,2-dimethyl-6-[(4-nitrophenyl)methoxy]-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B12641149.png)
![Piperidine, 2-ethyl-1-[4-ethynyl-3-(trifluoromethyl)phenyl]-](/img/structure/B12641154.png)


![Tert-butyl 4-[2-(azetidin-1-yl)acetyl]piperazine-1-carboxylate](/img/structure/B12641180.png)

![Benzenesulfonamide, 4-methoxy-N-[2-(methoxymethyl)phenyl]-3-(1-piperazinyl)-](/img/structure/B12641199.png)

![3-[18-(2-carboxyethyl)-8,13-bis(1-hydroxyethyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoic acid;iron(3+);chloride](/img/structure/B12641203.png)
![N-[2-(4-Hydroxyphenyl)-1-methylcyclohexyl]-2-(pyrrolidin-1-yl)acetamide](/img/structure/B12641210.png)



![N-[2-methoxy-4-(1-propan-2-ylpiperidin-4-yl)phenyl]formamide](/img/structure/B12641220.png)
